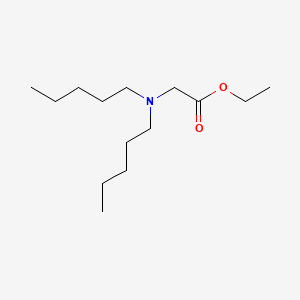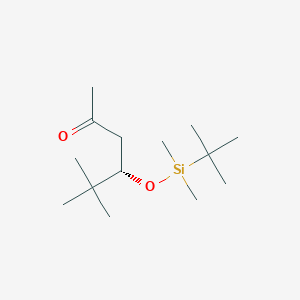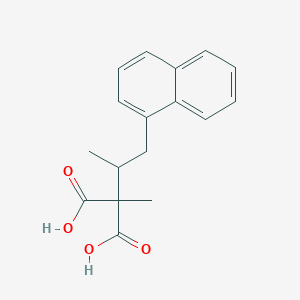
2-Methyl-2-(1-naphthalen-1-ylpropan-2-yl)propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid,3-methyl-4-(1-naphthalenyl)- is an organic compound with the molecular formula C15H16O2. It is a derivative of butanoic acid, where the hydrogen atoms are substituted with a methyl group and a naphthalenyl group. This compound is known for its unique structure, which combines the properties of butanoic acid and naphthalene, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid,3-methyl-4-(1-naphthalenyl)- typically involves the reaction of 3-methylbutanoic acid with 1-naphthalenyl derivatives under specific conditions. One common method is the esterification reaction, where the carboxylic acid group of 3-methylbutanoic acid reacts with an alcohol derivative of naphthalene in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Butanoic acid,3-methyl-4-(1-naphthalenyl)- may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to control the reaction conditions precisely. The choice of method depends on the desired purity and yield of the final product.
化学反応の分析
Types of Reactions
Butanoic acid,3-methyl-4-(1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The naphthalenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted naphthalenyl derivatives.
科学的研究の応用
Butanoic acid,3-methyl-4-(1-naphthalenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which Butanoic acid,3-methyl-4-(1-naphthalenyl)- exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact mechanism depends on the context in which the compound is used and the specific targets involved.
類似化合物との比較
Similar Compounds
Butanoic acid, 3-methyl-: A simpler derivative without the naphthalenyl group.
Naphthalene derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
Butanoic acid,3-methyl-4-(1-naphthalenyl)- is unique due to its combination of a butanoic acid backbone with a naphthalenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
7476-07-5 |
|---|---|
分子式 |
C17H18O4 |
分子量 |
286.32 g/mol |
IUPAC名 |
2-methyl-2-(1-naphthalen-1-ylpropan-2-yl)propanedioic acid |
InChI |
InChI=1S/C17H18O4/c1-11(17(2,15(18)19)16(20)21)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11H,10H2,1-2H3,(H,18,19)(H,20,21) |
InChIキー |
IVFDFUPKJFORCS-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC2=CC=CC=C21)C(C)(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


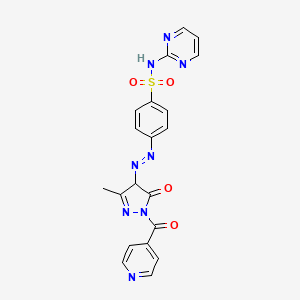
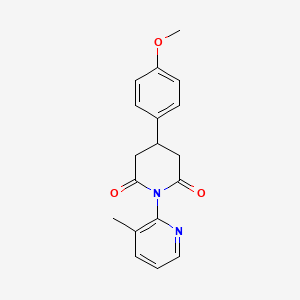
![benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate](/img/structure/B14012718.png)

![N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B14012729.png)
![7-Bromo-3,4-dihydro-2h-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14012734.png)
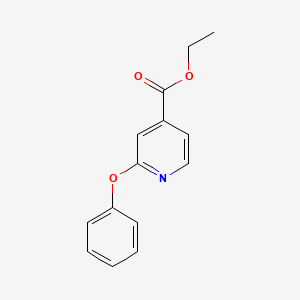
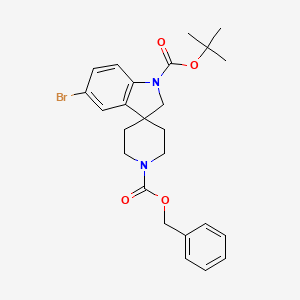
![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)
![2-[(4-Methylphenyl)sulfanyl]-1,3,5-trinitrobenzene](/img/structure/B14012757.png)

